molecular formula C11H22N2O2 B13341623 tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate

tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate

Katalognummer: B13341623
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: HNMZHENGUBZAOB-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a pyrrolidine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various bases and solvents. For example, palladium-catalyzed cross-coupling reactions with aryl halides in the presence of cesium carbonate and 1,4-dioxane have been reported .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can lead to the formation of N-Boc-protected anilines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl methyl((3R,5R)-5-methylpyrrolidin-3-yl)carbamate include other carbamates such as tert-butyl carbamate and N-Boc-protected derivatives .

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a tert-butyl group, a methyl group, and a pyrrolidine ring. This unique combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

tert-butyl N-methyl-N-[(3R,5R)-5-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI-Schlüssel

HNMZHENGUBZAOB-RKDXNWHRSA-N

Isomerische SMILES

C[C@@H]1C[C@H](CN1)N(C)C(=O)OC(C)(C)C

Kanonische SMILES

CC1CC(CN1)N(C)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.